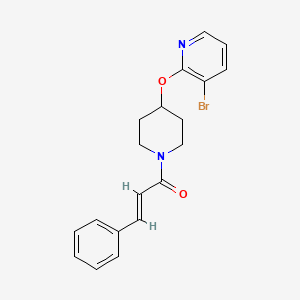

(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-6-methylpyridine is a bromopyridine derivative .

Synthesis Analysis

It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . Its synthesis from various methods have been reported .Molecular Structure Analysis

The empirical formula of 2-Bromo-6-methylpyridine is C6H6BrN .Chemical Reactions Analysis

2-Bromo-6-methylpyridine may be used in the synthesis of several compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and others .Physical And Chemical Properties Analysis

This compound is a liquid with a refractive index of 1.562 (lit.) and a boiling point of 102-103 °C/20 mmHg (lit.). It has a density of 1.512 g/mL at 25 °C (lit.) .Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

- A study by Merugu et al. (2010) focused on synthesizing various compounds using 1-(4-(piperidin-1-yl) phenyl) ethanone, which shares structural similarities with the chemical . These compounds were screened for antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).

Synthesis and Biological Evaluation of Oxadiazole Derivatives

- Khalid et al. (2016) synthesized N-substituted derivatives of oxadiazole compounds containing a piperidine moiety. These compounds demonstrated moderate to significant antibacterial activity (Khalid, Aziz‐ur‐Rehman, Abbasi, Malik, Rasool, Nafeesa, Ahmad, & Afzal, 2016).

Synthesis of (1H-Azol-1-yl)piperidines

- Shevchuk et al. (2012) developed a method for preparing azolyl piperidines, which are structurally related to the compound . This research expands on the versatility of piperidine derivatives in chemical synthesis (Shevchuk, Liubchak, Nazarenko, Yurchenko, Volochnyuk, Grygorenko, & Tolmachev, 2012).

NMR Characteristics and Conformational Analysis

- Research by Zheng Jin-hong (2011) involved the NMR characterization of compounds similar to (E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one. This study aids in understanding the molecular structures and properties of such compounds (Zheng Jin-hong, 2011).

Antibacterial Isoindoline-Diones Synthesis

- Another study by Merugu et al. (2010) involved synthesizing isoindoline-diones with potential antibacterial properties, using precursors structurally related to the compound of interest (Merugu, Ramesh, & Sreenivasulu, 2010).

Ultrasound and Microwave-Assisted Synthesis for Antimicrobial Activity

- Ashok et al. (2014) conducted a study synthesizing compounds via Claisen-Schmidt condensation, which included piperidine derivatives, exhibiting good antimicrobial activity (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

Amination of Porphyrins

- Research by Artamkina et al. (2008) involved the amination of porphyrins with secondary amines, including piperidines. This study underscores the utility of piperidine-based compounds in complex organic syntheses (Artamkina, Sazonov, Shtern, Grishina, Veselov, Semeikin, Syrbu, Koifman, & Beletskaya, 2008).

Safety and Hazards

properties

IUPAC Name |

(E)-1-[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19BrN2O2/c20-17-7-4-12-21-19(17)24-16-10-13-22(14-11-16)18(23)9-8-15-5-2-1-3-6-15/h1-9,12,16H,10-11,13-14H2/b9-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYDQYDWKLCVIW-CMDGGOBGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C=CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-4-methoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B2410664.png)

![3-[(4-Fluorobenzyl)sulfonyl]-5-methyl-4-isothiazolecarbonitrile](/img/structure/B2410667.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2410668.png)

![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)

![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)

![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)

![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2410679.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methyl-2-nitrophenyl)urea](/img/structure/B2410682.png)